6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Description

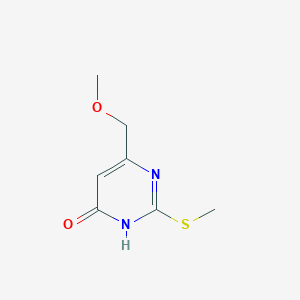

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a methoxymethyl (-CH2OCH3) substituent at position 6 and a methylthio (-SCH3) group at position 2. Its molecular formula is C7H10N2O2S, with a molecular weight of 186.22 g/mol. The compound’s structure combines a pyrimidinone core (a six-membered aromatic ring with two nitrogen atoms and a ketone group) with functional groups that influence its physicochemical and biological properties.

Properties

IUPAC Name |

4-(methoxymethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-11-4-5-3-6(10)9-7(8-5)12-2/h3H,4H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIFCBBLFPQMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC(=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369630 | |

| Record name | 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731083 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68087-13-8 | |

| Record name | 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Precursors

One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α-substituted β-ketoesters with acyl enamines can lead to the formation of pyrimidinones. This approach requires careful selection of solvents, catalysts, and reaction conditions to optimize yields and purity.

Industrial Production Methods

Industrial production involves optimizing reaction conditions to achieve high yields and purity. This may include steps such as alkylation, cyclization, and functional group modifications. The choice of solvents and catalysts is critical in these processes.

Comparison with Similar Compounds

Similar compounds like 6-(Methoxymethyl)pyrimidin-4-ol and 2-(Methylthio)pyrimidin-4(3H)-one lack either the methoxymethyl or methylthio group, respectively. These differences significantly affect their chemical and biological properties.

Research Findings and Challenges

Research on the synthesis of pyrimidine derivatives highlights the importance of optimizing reaction conditions to improve yields and purity. However, specific data on the synthesis of this compound is limited, indicating a need for further investigation into its preparation methods.

Data Tables

Due to the lack of specific data on the synthesis of this compound in the available sources, detailed tables cannot be provided. However, general information on pyrimidine synthesis can be summarized as follows:

| Synthetic Step | Description | Conditions |

|---|---|---|

| Cyclization | Formation of pyrimidine ring | Heating with catalyst |

| Alkylation | Introduction of methoxymethyl group | Alkylating agent in solvent |

| Functional Group Modification | Introduction of methylthio group | Thiolating agent in solvent |

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of pyrimidinone derivatives is highly dependent on substituents at positions 2 and 6. Below is a comparison with key analogs:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxymethyl group (-CH2OCH3) is electron-donating, increasing electron density on the pyrimidine ring, which may enhance nucleophilic substitution reactivity compared to electron-withdrawing groups like -CF3 .

- Polarity and Solubility: The methoxymethyl group improves water solubility relative to nonpolar analogs (e.g., 6-methyl derivatives) but less than sulfonated or amino-substituted variants .

- Biological Activity: Methylthio groups are associated with anticonvulsant activity in pyrimidinones, as seen in 6-methyl-2-arylaminopyrimidin-4(3H)-one derivatives . Trifluoromethyl groups, however, are linked to antiviral and kinase inhibition .

Physicochemical Properties

- Melting Point : The methoxymethyl derivative is expected to have a lower melting point (~150–170°C) than chloromethyl analogs (190–210°C) due to reduced crystallinity .

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water compared to hydroxylated analogs .

- Stability : The methoxymethyl group is hydrolytically stable under neutral conditions but susceptible to acid-catalyzed cleavage, unlike trifluoromethyl groups .

Biological Activity

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interactions with biological targets. Understanding these interactions is crucial for the development of therapeutic agents.

- Molecular Formula : C7H10N2O2S

- Molecular Weight : 186.23 g/mol

- CAS Number : 68087-13-8

- IUPAC Name : 6-(methoxymethyl)-2-methylsulfanyl-1H-pyrimidin-4-one

- PubChem CID : 2730176

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. Compounds structurally similar to this pyrimidine have shown varying degrees of inhibition, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's.

- Antimicrobial Properties : Some studies have hinted at the antimicrobial activity of pyrimidine derivatives, including this compound, against a range of pathogens.

- Anticancer Activity : Preliminary investigations suggest that derivatives of pyrimidines can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition Studies

A recent study focused on the structure-activity relationship (SAR) of pyrimidine derivatives, including this compound. The findings are summarized in Table 1 below:

| Compound | AChE Inhibition (%) at 50 µM | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 48.61% | 25 |

| Related Compound B | 47.73% | 30 |

Note: Values for this compound are to be determined (TBD) based on ongoing studies.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various pyrimidine derivatives, it was found that certain modifications to the methylthio group enhanced activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a methoxymethyl group exhibited improved solubility and bioavailability, enhancing their potential as antimicrobial agents.

Anticancer Mechanisms

Research has shown that pyrimidine derivatives can induce apoptosis in cancer cells through mitochondrial pathways. For instance, studies demonstrated that compounds similar to this compound could downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to increased cancer cell death.

Q & A

Q. Example Substituent Library (from ) :

| Compound | R Group | Activity (ED₅₀, mg/kg) |

|---|---|---|

| 3.1 | 3-H | 12.5 |

| 3.4 | 4-Br | 8.2 |

| 3.6 | 3-OMe | 15.0 |

Advanced Question: How to resolve low yields in alkylation steps?

Methodological Answer:

Optimize reaction parameters using design of experiments (DoE):

- Solvent polarity : Higher polarity (e.g., DMSO) improves solubility of intermediates .

- Base strength : Stronger bases (e.g., NaH) enhance deprotonation of the pyrimidinone core .

- Temperature gradient : Stepwise heating (50°C → 100°C) reduces side reactions .

Advanced Question: What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., GABA receptors for anticonvulsant activity) .

- MD Simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., 100 ns trajectories) .

- QSAR Modeling : Train models with descriptors like polar surface area and H-bond donors .

Advanced Question: How to address analytical challenges like polymorphism or degradation?

Methodological Answer:

- XRPD : Identify polymorphic forms and select the most stable crystal lattice .

- Forced Degradation Studies : Expose to heat (80°C), humidity (75% RH), and UV light to profile degradation pathways .

- HPLC-MS : Detect and quantify degradation products (e.g., sulfoxide derivatives) .

Advanced Question: What in vitro models are suitable for evaluating bioactivity?

Methodological Answer:

- Cellular assays : Measure cytotoxicity (MTT assay) and cytokine modulation (ELISA) in THP-1 macrophages .

- Enzyme inhibition : Test IC₅₀ against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Advanced Question: How to achieve regiocontrol in cross-coupling reactions?

Methodological Answer:

- Catalyst selection : Pd(PPh₃)₄ for Suzuki couplings at the 6-position .

- Directing groups : Use -OMe or -NH₂ to steer coupling to specific sites .

Advanced Question: What strategies improve pharmacokinetic properties?

Methodological Answer:

- Prodrug design : Esterify the methoxymethyl group for enhanced absorption .

- Lipidization : Introduce lipophilic substituents (e.g., CF₃) to increase blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.